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  • Product: Hexahydro-2H-furo[2,3-C]pyrrole
  • CAS: 1214875-23-6

Core Science & Biosynthesis

Foundational

The Architectural Evolution of a Bioactive Scaffold: A Technical Guide to the Discovery and Synthesis of Furo[2,3-c]pyrroles

Introduction: The Emergence of a Privileged Heterocycle In the landscape of medicinal chemistry and natural product synthesis, the furo[2,3-c]pyrrole core represents a class of fused heterocyclic systems with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Heterocycle

In the landscape of medicinal chemistry and natural product synthesis, the furo[2,3-c]pyrrole core represents a class of fused heterocyclic systems with significant biological potential. This bicyclic scaffold, comprising a furan ring fused to a pyrrole ring, is an intriguing isostere of indole and various azaindoles, offering a unique spatial arrangement of hydrogen bond donors and acceptors, and a distinct electronic profile. Its presence in molecules of therapeutic interest has spurred the development of diverse and elegant synthetic strategies. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for constructing the furo[2,3-c]pyrrole framework, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, from the foundational classical approaches to modern catalytic and multicomponent reactions, providing a robust understanding of how to access and functionalize this important heterocyclic system.

Early Forays and Foundational Syntheses

The initial explorations into the synthesis of furo[2,3-c]pyrroles were extensions of established methods for constructing pyrroles and furans. One of the earliest comprehensive reports on the synthesis of this specific scaffold was detailed by Moody and co-workers in 1995. Their approach laid the groundwork for subsequent advancements and highlighted some of the inherent challenges in controlling the regiochemistry of the fused system.

The Intramolecular Cyclization Approach: Building from a Furan Precursor

A logical and widely employed strategy to construct the furo[2,3-c]pyrrole core is through the intramolecular cyclization of a suitably functionalized furan derivative. This approach leverages the pre-existing furan ring as a template to build the adjacent pyrrole ring.

A key example of this strategy involves the thermal or photochemical decomposition of azido-substituted furan precursors. For the isomeric furo[2,3-b]pyrroles, a related strategy involves the thermolysis of a methyl 2-azido-3-(3-furyl)propenoate, which proceeds through a nitrene insertion mechanism to form the pyrrole ring.[1][2] This method, while effective, often requires harsh conditions and may have limitations in terms of substrate scope and functional group tolerance.

Experimental Protocol: Synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate via Thermolysis [1]

  • A solution of methyl 2-azido-3-(3-furyl)propenoate (1.0 g, 4.8 mmol) in dry toluene (50 mL) is heated at reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: dichloromethane) to afford the product.

The Rise of Cycloaddition Strategies

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of complex heterocyclic systems. For the furo[2,3-c]pyrrole core, both [3+2] and [4+2] cycloaddition strategies have been explored, providing access to a variety of substituted derivatives.

[3+2] Cycloaddition: A Convergent Path to the Pyrrole Ring

The van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, is a classic example of a [3+2] cycloaddition approach to pyrroles.[3] This methodology can be adapted to furan-based precursors to construct the furo[2,3-c]pyrrole system. The reaction typically involves the base-mediated addition of TosMIC to an electron-deficient alkene, followed by cyclization and elimination of the tosyl group to yield the aromatic pyrrole.[3]

Logical Workflow for [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Furan_Aldehyde Furan-3-carbaldehyde Base_Addition Base-mediated condensation Furan_Aldehyde->Base_Addition TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Base_Addition Michael_Addition Michael Addition Base_Addition->Michael_Addition Cyclization 5-endo-dig Cyclization Michael_Addition->Cyclization Elimination Elimination of Tosyl Group & H2O Cyclization->Elimination Furopyrrole Furo[2,3-c]pyrrole Elimination->Furopyrrole G Rh_Catalyst Rh(II) Catalyst Carbenoid Rh-Carbenoid Intermediate Rh_Catalyst->Carbenoid Diazo Diazo Compound Diazo->Carbenoid Alkene Alkene/Alkyne Substrate Cycloadduct Initial Cycloadduct Alkene->Cycloadduct Carbenoid->Cycloadduct Rearrangement Rearrangement/ Aromatization Cycloadduct->Rearrangement Pyrrole Substituted Pyrrole Rearrangement->Pyrrole Pyrrole->Rh_Catalyst Catalyst Regeneration

Caption: A simplified mechanism for rhodium-catalyzed pyrrole synthesis from a diazo compound.

Multicomponent Reactions: A Strategy for Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. Several MCRs have been developed for the synthesis of pyrroles and could be adapted for the furo[2,3-c]pyrrole scaffold. [4][5][6]These reactions often proceed in a tandem fashion, minimizing purification steps and improving overall yield.

Comparative Analysis of Synthetic Strategies

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesKey Researchers/Year
Intramolecular Cyclization Formation of the pyrrole ring from a furan precursor.Good for specific substitution patterns.Can require harsh conditions (e.g., thermolysis).Moody et al. (1995)
[3+2] Cycloaddition Convergent synthesis using a 3-atom synthon (e.g., TosMIC).High convergence, readily available starting materials.Limited control over substitution in some cases.van Leusen (1970s)
Catalytic Annulation Use of transition metals (e.g., Rh, Au) to facilitate cyclization.Mild conditions, high efficiency, good functional group tolerance.Catalyst cost and sensitivity can be a factor.Padwa, Anbarasan
Multicomponent Reactions One-pot synthesis from three or more starting materials.High efficiency, diversity-oriented, atom economical.Optimization can be complex.Various

Conclusion and Future Outlook

The synthesis of the furo[2,3-c]pyrrole core has evolved from classical, often harsh, methodologies to more sophisticated and efficient catalytic and multicomponent strategies. The journey from the early explorations to the current state-of-the-art reflects the broader advancements in synthetic organic chemistry. The biological significance of this scaffold, underscored by its presence in potent bioactive molecules, will undoubtedly continue to drive innovation in this field. [7][8]Future research will likely focus on the development of enantioselective syntheses, the exploration of novel catalytic systems for even milder and more efficient transformations, and the application of these methods to the synthesis of complex natural products and new therapeutic agents. The versatility of the furo[2,3-c]pyrrole core ensures that it will remain a target of interest for synthetic and medicinal chemists for the foreseeable future.

References

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  • Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. National Institutes of Health. [Link]

  • Padwa, A., & Straub, C. S. (2003). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 68(2), 227–239. [Link]

  • Shaikh, A. A., Ghorpade, R. P., & Adhav, K. N. (2018). [2+3] cycloaddition reaction mechanism affording pyrrole derivatives. ResearchGate. [Link]

  • Abouzid, K. M., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[2][3][9]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113173. [Link]

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  • Wang, Y., et al. (2021). Pyrrole synthesis through Cu-catalyzed cascade [3 + 2] spiroannulation/aromatization of oximes with azadienes. Organic Chemistry Frontiers, 8(10), 2244-2249. [Link]

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  • Bautista-Hernández, A., et al. (2019). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ACS Omega, 4(10), 14266–14275. [Link]

  • Chung, M.-C., et al. (2017). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 15(17), 3783-3790. [Link]

  • Ghorab, M. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8565-8579. [Link]

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  • Sangeetha, N., & Pitchumani, K. (2016). Tandem Synthesis of Polysubstituted Pyrroles via Cu(I)-Catalyzed Cyclization of Ketene N,S-Acetals with β-Ketodinitriles. The Journal of Organic Chemistry, 81(7), 2933–2939. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2018). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. [Link]

  • Wang, F., et al. (2013). Rhodium(III)-catalyzed alkenyl C-H bond functionalization: convergent synthesis of furans and pyrroles. Angewandte Chemie International Edition, 52(2), 647-650. [Link]

  • Maslivets, A. N., et al. (2021). Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines. Molecules, 26(15), 4487. [Link]

  • Wikipedia contributors. (2024, January 10). Pyrrole. Wikipedia. [Link]

  • Wang, X., et al. (2021). Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). Organic Chemistry Frontiers, 8(19), 5431-5437. [Link]

  • Dömling, A. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(10), 3558-3571. [Link]

  • Chen, J., et al. (2023). Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. The Journal of Organic Chemistry, 88(5), 2958–2969. [Link]

  • Gašparová, R., et al. (2014). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 19(10), 15918-15931. [Link]

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Exploratory

A Theoretical and Computational Prospectus of the Furo[2,3-c]pyrrole Ring System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The furo[2,3-c]pyrrole ring system, a unique heterocyclic scaffold, presents a compelling yet underexplored area for theoretical and computational...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[2,3-c]pyrrole ring system, a unique heterocyclic scaffold, presents a compelling yet underexplored area for theoretical and computational investigation. As a less-studied isomer of the more common furo[2,3-b]- and furo[3,2-b]pyrroles, its distinct electronic and structural properties hold significant potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for understanding the furo[2,3-c]pyrrole core, drawing upon established computational methodologies and insights from related heterocyclic systems. By elucidating its predicted electronic structure, aromaticity, reactivity, and spectroscopic signatures, this document aims to catalyze further experimental and computational exploration of this promising molecular architecture.

Introduction: The Allure of Fused Heterocycles

Fused heterocyclic systems form the backbone of a vast array of natural products, pharmaceuticals, and functional organic materials. The fusion of electron-rich five-membered rings, such as furan and pyrrole, gives rise to unique electronic landscapes that dictate their chemical behavior and biological activity. While significant attention has been devoted to the furo[2,3-b] and furo[3,2-b]pyrrole isomers, the furo[2,3-c]pyrrole system remains a frontier in heterocyclic chemistry. Its distinct arrangement of heteroatoms is predicted to engender a unique distribution of electron density, influencing its aromatic character, reactivity patterns, and intermolecular interactions. A thorough theoretical understanding of this core is paramount for its strategic deployment in drug design and the development of novel organic materials.

Unveiling the Electronic Landscape: A Computational Approach

The electronic properties of the furo[2,3-c]pyrrole system can be effectively modeled using a variety of quantum chemical methods. Density Functional Theory (DFT) offers a robust and computationally efficient approach to understanding its ground-state electronic structure.

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. For the furo[2,3-c]pyrrole system, the HOMO is anticipated to be delocalized across the π-system, with significant contributions from the electron-rich pyrrole and furan rings. The LUMO, conversely, is expected to be distributed over the fused system, with nodes influencing the sites of nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of electronic transitions. A smaller energy gap generally correlates with higher reactivity and a red-shift in the UV-Vis absorption spectrum.[1][2]

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Furo[2,3-c]pyrrole

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap4.5 to 5.5
Note: These values are estimations based on typical DFT calculations for similar heterocyclic systems and would require specific computational studies for precise determination.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. For furo[2,3-c]pyrrole, the MEP is predicted to show a region of negative potential (red/yellow) localized around the oxygen and nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. Regions of positive potential (blue) are expected near the hydrogen atoms, particularly the N-H proton of the pyrrole ring, making it a potential hydrogen bond donor. This information is invaluable for understanding non-covalent interactions with biological targets.

The Question of Aromaticity: Beyond Simple Ring Currents

The aromaticity of fused heterocyclic systems is a complex phenomenon that cannot be described by a single criterion. A multi-faceted approach, employing both magnetic and geometric descriptors, is necessary to paint a complete picture.

Nucleus-Independent Chemical Shift (NICS)

NICS is a widely used computational method to assess the magnetic aromaticity of a ring system.[3] It involves calculating the magnetic shielding at the center of the ring. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. For furo[2,3-c]pyrrole, NICS calculations are expected to reveal a degree of aromaticity, though likely modulated by the fusion of the two rings and the influence of the heteroatoms.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index provides a measure of aromaticity based on the degree of bond length equalization within a ring.[4] A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. The HOMA index for the individual furan and pyrrole rings within the furo[2,3-c]pyrrole scaffold will provide insight into the contribution of each ring to the overall aromatic character of the fused system.

Predicting Chemical Reactivity: A Guide for Synthesis and Functionalization

Understanding the intrinsic reactivity of the furo[2,3-c]pyrrole core is essential for designing synthetic routes and strategies for its functionalization. Computational tools can predict the most likely sites for electrophilic and nucleophilic attack.

Fukui Functions: Identifying Reactive Sites

Fukui functions are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attack.[5] For furo[2,3-c]pyrrole, the Fukui functions are expected to highlight the carbon atoms of the pyrrole ring as the most susceptible to electrophilic attack, a common reactivity pattern in pyrrole chemistry. The precise regioselectivity will be influenced by the electronic effects of the fused furan ring.

Visualizing Reactivity with Electrostatic Potential

As discussed earlier, the MEP map also serves as a qualitative guide to reactivity. The regions of negative electrostatic potential are indicative of sites prone to electrophilic attack, while regions of positive potential suggest susceptibility to nucleophilic attack.

Simulating Spectroscopic Signatures: Bridging Theory and Experiment

Computational spectroscopy plays a crucial role in validating theoretical models and aiding in the characterization of novel compounds.

NMR Spectroscopy: Predicting Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts.[6] By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical ¹H and ¹³C NMR spectra for the furo[2,3-c]pyrrole system. These predicted spectra can be invaluable in the structural elucidation of newly synthesized derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts for Furo[2,3-c]pyrrole

ProtonPredicted Chemical Shift (ppm)
H27.0 - 7.5
H36.5 - 7.0
H46.0 - 6.5
H57.5 - 8.0
NH8.0 - 9.0
Note: These are estimated ranges and are highly dependent on the computational method and solvent effects.
UV-Vis Spectroscopy: Understanding Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra.[7][8][9] By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the λmax values and the nature of the transitions (e.g., π→π*). For furo[2,3-c]pyrrole, the UV-Vis spectrum is expected to exhibit absorptions in the UV region, with the exact positions of the peaks being sensitive to substitution and solvent polarity.

Experimental Protocols: A Blueprint for Investigation

The theoretical insights presented in this guide can be validated and expanded upon through targeted experimental work. The following protocols outline key experimental workflows.

Computational Methodology
  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations of the furo[2,3-c]pyrrole molecule using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Conduct frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Electronic Structure Analysis:

    • Calculate the HOMO and LUMO energies and visualize the corresponding molecular orbitals.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.

  • Aromaticity Indices:

    • Calculate NICS(0) and NICS(1) values at the geometric center of each ring.

    • Determine the HOMA index for each ring based on the optimized bond lengths.

  • Reactivity Descriptors:

    • Calculate the Fukui functions for electrophilic, nucleophilic, and radical attack.

  • Spectroscopic Simulations:

    • Predict ¹H and ¹³C NMR chemical shifts using the GIAO method.

    • Simulate the UV-Vis absorption spectrum using TD-DFT.

Synthetic Approach: A Proposed Pathway

While the synthesis of furo[2,3-c]pyrroles is not extensively reported, a plausible synthetic strategy could involve the intramolecular cyclization of a suitably functionalized furan precursor bearing a pyrrole-forming moiety.

Visualizing Key Concepts

Molecular Orbital Diagram

G cluster_0 Furo[2,3-c]pyrrole HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap Energy Energy

Caption: Frontier Molecular Orbitals of Furo[2,3-c]pyrrole.

Conceptual Workflow for Theoretical Analysis

G Start Furo[2,3-c]pyrrole Structure DFT_Calc DFT Calculations (Geometry, Frequencies) Start->DFT_Calc Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) DFT_Calc->Electronic_Properties Aromaticity Aromaticity Analysis (NICS, HOMA) DFT_Calc->Aromaticity Reactivity Reactivity Prediction (Fukui Functions) DFT_Calc->Reactivity Spectroscopy Spectroscopic Simulation (NMR, UV-Vis) DFT_Calc->Spectroscopy End Comprehensive Theoretical Profile Electronic_Properties->End Aromaticity->End Reactivity->End Spectroscopy->End

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Protocols & Analytical Methods

Method

Application and Protocol for the ¹H and ¹³C NMR Characterization of Hexahydro-2H-furo[2,3-c]pyrrole

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development Introduction: The hexahydro-2H-furo[2,3-c]pyrrole scaffold is a privileged bicyclic heterocyclic system of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

Introduction: The hexahydro-2H-furo[2,3-c]pyrrole scaffold is a privileged bicyclic heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block for novel therapeutics. The precise structural elucidation of derivatives based on this scaffold is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous characterization of such small molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of the parent scaffold, hexahydro-2H-furo[2,3-c]pyrrole, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

I. The Causality Behind Experimental Choices: Foundational Principles

The structural rigidity of the cis-fused hexahydro-2H-furo[2,3-c]pyrrole ring system leads to a well-defined spatial arrangement of its constituent protons and carbons. This conformational restriction is advantageous for NMR analysis, as it often results in distinct and well-resolved signals. The primary objectives of the NMR characterization are to:

  • Confirm the presence of the bicyclic core: Verifying the successful synthesis of the target scaffold.

  • Assign all proton and carbon signals: Unambiguously correlating each resonance to a specific atom in the molecule.

  • Determine the relative stereochemistry: Confirming the cis-fusion of the two rings.

To achieve these objectives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for many organic molecules, but for polar compounds or to resolve overlapping signals, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) should be considered.

II. Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-quality, reproducible NMR data.

A. Sample Preparation: The Foundation of Quality Data

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]

  • Analyte Purity: Ensure the hexahydro-2H-furo[2,3-c]pyrrole sample is of high purity. Impurities will complicate the spectra and may interfere with signal assignments.

  • Mass of Analyte: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection and Volume: Choose a deuterated solvent in which the compound is fully soluble. Use approximately 0.6 mL of the solvent.

  • Dissolution: Add the solvent to a vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

B. Instrument Setup and Data Acquisition

The following parameters are provided for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

1. ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 scans

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2. ¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration)

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

For unambiguous assignment, the following 2D NMR experiments are essential.[3]

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically ²J and ³J couplings). Use a standard gradient-selected COSY pulse sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹JCH). Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically ²JCH and ³JCH). Use a standard gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for an average value of 8-10 Hz.

III. Data Visualization and Workflow

The following diagrams illustrate the molecular structure with atom numbering and the general workflow for NMR characterization.

Caption: Molecular structure of hexahydro-2H-furo[2,3-c]pyrrole with atom numbering.

SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (1D ¹H, ¹³C & 2D) SamplePrep->NMR_Acq DataProc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->DataProc SpectralAnalysis Spectral Analysis (Peak Picking, Integration) DataProc->SpectralAnalysis Assignment Signal Assignment (COSY, HSQC, HMBC) SpectralAnalysis->Assignment StructureEluc Structure Elucidation & Verification Assignment->StructureEluc

Caption: Experimental workflow for NMR characterization.

IV. Data Analysis and Interpretation: A Guided Approach

A. Predicted ¹H and ¹³C NMR Data
Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity (Predicted Coupling) Integration
2~68.0~3.8-3.9m2H
3~35.0~2.7-2.8m2H
3a~45.0~3.0-3.1m1H
4~50.0~2.9-3.0m2H
6a~75.0~4.0-4.1m1H
NH-~2.0-3.0br s1H
B. Step-by-Step Spectral Interpretation
  • ¹H NMR Spectrum Analysis:

    • The proton spectrum is expected to show a series of multiplets in the aliphatic region (approximately 2.7-4.1 ppm).

    • The protons on carbons adjacent to the oxygen atom (C2 and C6a) are expected to be the most downfield due to the deshielding effect of the electronegative oxygen.

    • The protons on carbons adjacent to the nitrogen atom (C4) will also be downfield relative to simple alkanes.

    • The bridgehead protons (H3a and H6a) will likely appear as complex multiplets due to coupling with multiple neighboring protons.

    • The NH proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

  • ¹³C NMR Spectrum Analysis:

    • Six distinct carbon signals are expected, confirming the presence of all carbons in the scaffold.

    • The carbons bonded to the electronegative oxygen (C2 and C6a) will be the most downfield, typically in the 65-80 ppm range.

    • The carbon adjacent to the nitrogen (C4) will also be deshielded, appearing around 50 ppm.

    • The remaining carbons (C3 and C3a) will be found further upfield.

  • 2D NMR for Unambiguous Assignments:

    • HSQC: This is the cornerstone of the assignment process. Each cross-peak in the HSQC spectrum directly links a proton signal to the carbon it is attached to. This allows for the confident assignment of protonated carbons.

    • COSY: The COSY spectrum reveals the proton-proton coupling network. For example, the protons on C2 will show a correlation to the protons on C3. The bridgehead proton H3a will show correlations to the protons on C3 and C4, as well as to the other bridgehead proton, H6a. Tracing these connectivity pathways allows for the assembly of the spin systems within each ring.

    • HMBC: The HMBC spectrum provides crucial information about longer-range connectivities, which is essential for piecing together the entire molecule and confirming the ring fusion. For instance, the protons on C2 should show a correlation to the bridgehead carbon C6a. The protons on C4 should show a correlation to the bridgehead carbon C3a. These correlations across the ring fusion are definitive proof of the hexahydro-2H-furo[2,3-c]pyrrole framework.

V. Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural characterization of hexahydro-2H-furo[2,3-c]pyrrole and its derivatives. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the suite of NMR spectra, researchers can confidently verify the structure and stereochemistry of these important scaffolds. This level of analytical rigor is indispensable for advancing drug discovery programs that utilize this valuable heterocyclic core.

References

  • M. E. Elyashberg, A. J. Williams, and G. E. Martin, "Computer-assisted structure elucidation of natural products," Progress in the Chemistry of Organic Natural Products, vol. 94, pp. 1-164, 2011. [Online]. Available: [Link]

  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Amsterdam: Elsevier, 2016.
  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy. Weinheim: Wiley-VCH, 2011.
  • J. Keeler, Understanding NMR Spectroscopy, 2nd ed. Chichester: John Wiley & Sons, 2010.
  • S. Berger and S. Braun, 200 and More NMR Experiments: A Practical Course. Weinheim: Wiley-VCH, 2004.
  • Organomation, "NMR Sample Preparation: The Complete Guide." [Online]. Available: [Link]

  • Chemical Instrumentation Facility, Iowa State University, "NMR Sample Preparation." [Online]. Available: [Link]

Sources

Application

Application Notes and Protocols for the Use of Hexahydro-2H-furo[2,3-C]pyrrole in Solid-Phase Synthesis

Introduction: The Value of Conformational Constraint in Drug Discovery The quest for novel therapeutics with high affinity, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A prevailing str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Conformational Constraint in Drug Discovery

The quest for novel therapeutics with high affinity, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A prevailing strategy to achieve these goals is the introduction of conformational rigidity into bioactive molecules.[1] Bicyclic scaffolds, such as Hexahydro-2H-furo[2,3-c]pyrrole, are of particular interest as they serve as excellent proline mimetics and building blocks for creating structurally constrained peptides and small molecules.[2][3] The fused ring system of this scaffold reduces the number of rotatable bonds, which can pre-organize appended functionalities into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[1] This often translates to enhanced potency and selectivity. Furthermore, the constrained nature of such scaffolds can protect against proteolytic degradation, a common challenge with linear peptides.[4]

This document provides a comprehensive guide for the incorporation of the Hexahydro-2H-furo[2,3-c]pyrrole scaffold into molecules using solid-phase synthesis (SPS). As no commercially available, orthogonally protected building block of this scaffold suitable for direct use in solid-phase peptide synthesis (SPPS) has been reported, we first propose a robust synthetic route to a versatile Fmoc-protected carboxylic acid derivative. Subsequently, detailed protocols for its attachment to a solid support, peptide elongation, and final cleavage are provided. These protocols are designed to be a validated starting point for researchers in academic and industrial settings.

Part 1: Synthesis of an SPPS-Compatible Hexahydro-2H-furo[2,3-c]pyrrole Building Block

To incorporate the Hexahydro-2H-furo[2,3-c]pyrrole scaffold into a standard Fmoc-based solid-phase synthesis workflow, it must be functionalized with a carboxylic acid for attachment to the resin and an Fmoc-protected amine for subsequent chain elongation. Here, we propose a synthetic route to (rac)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid, a versatile intermediate which can then be Fmoc-protected. This approach is based on established methodologies for the functionalization of related heterocyclic systems.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available Hexahydro-2H-furo[2,3-c]pyrrole and introduces a carboxylic acid moiety at the 2-position and a Boc protecting group on the nitrogen, which can later be exchanged for an Fmoc group.

G cluster_0 Building Block Synthesis A Hexahydro-2H-furo[2,3-c]pyrrole B N-Boc-Hexahydro-2H- furo[2,3-c]pyrrole A->B Boc₂O, Et₃N, DCM C (rac)-5-(tert-butoxycarbonyl)hexahydro-2H- furo[2,3-c]pyrrole-2-carboxylic acid B->C 1. s-BuLi, TMEDA, Et₂O, -78 °C 2. CO₂ (g) 3. H₃O⁺ D (rac)-5-(tert-butoxycarbonyl)hexahydro-2H- furo[2,3-c]pyrrole-2-carboxylic acid methyl ester C->D TMSCHN₂, MeOH/Toluene E (rac)-Hexahydro-2H-furo[2,3-c]pyrrole -2-carboxylic acid methyl ester D->E TFA/DCM F (rac)-N-Fmoc-Hexahydro-2H-furo[2,3-c]pyrrole -2-carboxylic acid methyl ester E->F Fmoc-OSu, NaHCO₃, Dioxane/H₂O G (rac)-N-Fmoc-Hexahydro-2H-furo[2,3-c]pyrrole -2-carboxylic acid F->G LiOH, THF/H₂O

Caption: Proposed synthesis of an SPPS-compatible building block.

Protocol 1: Synthesis of (rac)-N-Fmoc-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid

Materials

ReagentSupplierPurity
Hexahydro-2H-furo[2,3-c]pyrroleCommercial>95%
Di-tert-butyl dicarbonate (Boc₂O)Standard vendor>98%
Triethylamine (Et₃N)Standard vendor>99%
Dichloromethane (DCM), anhydrousStandard vendor>99.8%
sec-Butyllithium (s-BuLi)Standard vendor~1.4 M
Tetramethylethylenediamine (TMEDA)Standard vendor>99.5%
Diethyl ether (Et₂O), anhydrousStandard vendor>99.7%
Carbon dioxide (gas)Standard vendor>99.9%
(Trimethylsilyl)diazomethane (TMSCHN₂)Standard vendor~2.0 M
Methanol (MeOH), anhydrousStandard vendor>99.8%
Toluene, anhydrousStandard vendor>99.8%
Trifluoroacetic acid (TFA)Standard vendor>99%
Fmoc-OSuStandard vendor>98%
Sodium bicarbonate (NaHCO₃)Standard vendor>99.5%
1,4-DioxaneStandard vendor>99%
Lithium hydroxide (LiOH)Standard vendor>98%
Tetrahydrofuran (THF)Standard vendor>99%

Procedure

  • N-Boc Protection:

    • Dissolve Hexahydro-2H-furo[2,3-c]pyrrole (1 eq.) in anhydrous DCM.

    • Add Et₃N (1.2 eq.) and cool the mixture to 0 °C.

    • Add a solution of Boc₂O (1.1 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-Hexahydro-2H-furo[2,3-c]pyrrole.

  • Carboxylation:

    • Dissolve N-Boc-Hexahydro-2H-furo[2,3-c]pyrrole (1 eq.) and TMEDA (1.5 eq.) in anhydrous Et₂O and cool to -78 °C.

    • Add s-BuLi (1.5 eq.) dropwise and stir for 3 hours at -78 °C.

    • Bubble dry CO₂ gas through the solution for 1 hour.

    • Allow the mixture to warm to room temperature and quench with saturated aq. NH₄Cl.

    • Acidify with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude carboxylic acid.

  • Esterification:

    • Dissolve the crude carboxylic acid (1 eq.) in a mixture of anhydrous MeOH and toluene (1:4).

    • Add TMSCHN₂ (2.0 M in hexanes, 1.5 eq.) dropwise at 0 °C until a persistent yellow color is observed.

    • Stir for 30 minutes, then quench with a few drops of acetic acid.

    • Concentrate in vacuo and purify by column chromatography to obtain the methyl ester.

  • Boc Deprotection:

    • Dissolve the methyl ester (1 eq.) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Concentrate in vacuo to remove the solvent and TFA. Co-evaporate with toluene to ensure complete removal.

  • N-Fmoc Protection: [5]

    • Dissolve the deprotected amine (1 eq.) in a 2:1 mixture of 1,4-dioxane and water.

    • Add NaHCO₃ (2.5 eq.) and stir until dissolved.

    • Add Fmoc-OSu (1.1 eq.) and stir at room temperature for 16 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Saponification:

    • Dissolve the Fmoc-protected methyl ester (1 eq.) in a 3:1 mixture of THF and water.

    • Add LiOH (3 eq.) and stir at room temperature for 4 hours.

    • Acidify with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify to yield the final building block.

Part 2: Solid-Phase Synthesis Protocol

This section details the incorporation of the synthesized (rac)-N-Fmoc-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid into a peptide sequence on a solid support using standard Fmoc-SPPS chemistry.[6]

G cluster_1 Solid-Phase Synthesis Cycle Resin Resin-OH (Wang Resin) LoadedResin Resin-O-CO-Scaffold-Fmoc Resin->LoadedResin 1. Building Block, DIC, DMAP DeprotectedResin Resin-O-CO-Scaffold-NH₂ LoadedResin->DeprotectedResin 2. 20% Piperidine in DMF CoupledResin Resin-O-CO-Scaffold-NH-CO-AA-Fmoc DeprotectedResin->CoupledResin 3. Fmoc-AA-OH, HATU, DIPEA CoupledResin->DeprotectedResin Repeat Steps 2 & 3 FinalPeptide Final Peptide on Resin CoupledResin->FinalPeptide n cycles

Caption: General workflow for solid-phase synthesis.

Protocol 2: Incorporation and Elongation on Solid Support

Materials

ReagentSupplierPurity/Grade
Wang ResinStandard vendor100-200 mesh
N,N'-Diisopropylcarbodiimide (DIC)Standard vendor>99%
4-(Dimethylamino)pyridine (DMAP)Standard vendor>99%
N,N-Dimethylformamide (DMF)Standard vendorPeptide grade
PiperidineStandard vendor>99.5%
Fmoc-protected amino acidsStandard vendorSPPS grade
HATUStandard vendor>98%
N,N-Diisopropylethylamine (DIPEA)Standard vendor>99.5%
Dichloromethane (DCM)Standard vendorACS grade
Methanol (MeOH)Standard vendorACS grade

Procedure

  • Resin Swelling:

    • Place Wang resin in a reaction vessel.

    • Add DMF and gently agitate for 30 minutes to swell the resin.

    • Drain the DMF.

  • Loading of the First Building Block:

    • Dissolve (rac)-N-Fmoc-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid (3 eq. relative to resin capacity) in DMF.

    • Add DIC (3 eq.) and DMAP (0.1 eq.).

    • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

    • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

    • Expert Tip: Determine the loading efficiency by spectrophotometric analysis of the fluorenyl group after treating a small amount of resin with piperidine.

  • Fmoc Deprotection:

    • Swell the loaded resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Coupling of the Next Amino Acid:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the solution to the deprotected resin and agitate for 1-2 hours.

    • Expert Tip: The coupling to the secondary amine of the bicyclic scaffold may be sterically hindered. Monitor the reaction closely using a Kaiser test (will be negative for secondary amines) or a chloranil test.[7] If coupling is incomplete, double coupling may be necessary.

  • Washing and Iteration:

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

Part 3: Cleavage and Purification

The final step is the cleavage of the synthesized molecule from the solid support and the removal of all side-chain protecting groups. The choice of cleavage cocktail is critical to avoid side reactions.[8]

Protocol 3: Cleavage from Resin and Deprotection

Cleavage Cocktail Selection

The appropriate cleavage cocktail depends on the amino acids present in the sequence. For sequences containing sensitive residues like Cysteine, Methionine, Tryptophan, or Tyrosine, scavengers are essential to trap the reactive carbocations generated during cleavage.[9][10]

Reagent CocktailComposition (v/v)Use Case
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)For peptides without sensitive residues.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor peptides containing multiple sensitive residues (Cys, Met, Trp).[11]

Procedure

  • Resin Preparation:

    • After the final Fmoc deprotection (if the N-terminus is to be free) or coupling, wash the resin thoroughly with DCM (5x) to remove residual DMF.

    • Dry the resin under a stream of nitrogen, followed by drying in a desiccator under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (e.g., 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours.[12]

    • Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA.

    • Combine the filtrates and reduce the volume slightly with a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white fluffy powder.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Oral presentation at a conference. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Knops, P., Sendhoff, N., & Weinmann, H. (1991). Synthesis of pyrrolo[2,3-c]carbazole derivatives. Tetrahedron Letters, 32(35), 4531-4532. [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from aapptec.com. [Link]

  • Danishefsky, S. J., & Masters, J. J. (1995). Design and Synthesis of an Amanitin Derivative Containing a Novel Hydroxyproline Analog. Angewandte Chemie International Edition in English, 34(13-14), 1540-1542. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from aapptec.com. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • G. A. Gfesser, et al. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(2), 455-460. [Link]

  • Belyk, K. M., et al. (2015). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. The Journal of Organic Chemistry, 80(11), 5547–5563. [Link]

  • Gauthier, T. J., et al. (2019). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic preparations and procedures international, 51(3), 274–279. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • AAPPTEC. (n.d.). SYNTHESIS NOTES. Retrieved from aapptec.com. [Link]

  • Azizi, N., et al. (2009). Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water. Synlett, 2009(14), 2245-2248. [Link]

  • Galanis, A. S., Albericio, F., & G. A. Solma. (2015). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 17(4), 2312-2319. [Link]

  • Alcaro, S., et al. (2018). Multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives: further insights into the mode of action of chiral phosphoric acid catalysts. Chemical Science, 9(4), 933-940. [Link]

  • He, S., et al. (2019). Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns. Angewandte Chemie (International ed. in English), 58(25), 8444–8448. [Link]

  • Pearson, D. A., et al. (1993). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 231-245). Humana Press. [Link]

  • Zhang, Y., et al. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem, 13(17), 4429-4434. [Link]

  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3344-3348. [Link]

  • Li, X., et al. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles. Nature Communications, 14(1), 4210. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • PubChem. (n.d.). Hexahydro-2H-furo(2,3-c)pyrrole. National Center for Biotechnology Information. [Link]

Sources

Method

UPLC Method for Purity Determination of Hexahydro-2H-furo[2,3-C]pyrrole: An Application Note and Protocol

Abstract This application note presents a detailed and robust Ultra-Performance Liquid Chromatography (UPLC) method for the purity determination of Hexahydro-2H-furo[2,3-C]pyrrole, a saturated bicyclic heterocyclic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Ultra-Performance Liquid Chromatography (UPLC) method for the purity determination of Hexahydro-2H-furo[2,3-C]pyrrole, a saturated bicyclic heterocyclic amine of increasing interest in pharmaceutical development due to its presence in various bioactive molecules. Recognizing the analytical challenges posed by such a polar and non-chromophoric compound, this guide provides a comprehensive protocol encompassing method development, validation, and forced degradation studies. The described method is designed to be stability-indicating, ensuring accurate quantification of the active pharmaceutical ingredient (API) and its potential impurities.

Introduction: The Analytical Imperative for Saturated Bicyclic Heterocycles

Hexahydro-2H-furo[2,3-C]pyrrole represents a class of saturated bicyclic amines that are integral scaffolds in a variety of pharmacologically active compounds. The three-dimensional architecture of these molecules often imparts favorable pharmacokinetic and pharmacodynamic properties.[1] Consequently, ensuring the purity and stability of such building blocks and the resulting APIs is a critical aspect of drug development and quality control.

The inherent polarity and lack of a strong UV chromophore in Hexahydro-2H-furo[2,3-C]pyrrole present significant challenges for traditional reversed-phase liquid chromatography. Poor retention on standard C18 columns is a common issue with small polar amines, leading to inadequate separation from the solvent front and potential co-elution with polar impurities.[2] This necessitates a more nuanced approach to UPLC method development, exploring alternative stationary phase chemistries or chromatographic modes. This application note details a systematic approach to developing and validating a UPLC method suitable for the accurate purity assessment of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

UPLC Method Development: A Rationale-Driven Approach

The primary objective is to achieve adequate retention of the highly polar Hexahydro-2H-furo[2,3-C]pyrrole and effective separation from its potential process-related impurities and degradation products. Two primary chromatographic strategies were considered: Reversed-Phase Liquid Chromatography (RPLC) with a polar-functionalized stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Strategy Selection
  • Reversed-Phase Liquid Chromatography (RPLC): While challenging for polar analytes, certain RPLC columns with polar-embedded or polar-endcapped functionalities can offer improved retention for polar compounds, even with highly aqueous mobile phases.[4] This approach is often preferred due to its robustness and familiarity in quality control environments.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RPLC.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6]

For this application, a systematic screening of both a polar-modified RPLC column and a HILIC column is recommended to identify the optimal separation conditions.

Instrumentation and Consumables
ComponentSpecification
UPLC System A binary UPLC system with a quaternary solvent manager, sample manager, and a tunable UV or photodiode array (PDA) detector. An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is recommended for this non-chromophoric analyte.
Column 1 (RPLC) A polar-embedded or polar-endcapped C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Column 2 (HILIC) A HILIC column with an amide or unbonded silica stationary phase (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Initial Chromatographic Conditions

The following table outlines the starting conditions for method development.

ParameterRPLC MethodHILIC Method
Column Temperature 30 °C30 °C
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 1.0 µL1.0 µL
Detector ELSD or MS (due to lack of UV chromophore)ELSD or MS (due to lack of UV chromophore)
Gradient (RPLC) 5% to 95% B in 5 minutes95% to 50% B in 5 minutes
Gradient (HILIC) 95% to 50% A in 5 minutes95% to 50% A in 5 minutes

Rationale:

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a formic acid modifier is chosen for its compatibility with both RPLC and HILIC modes, as well as mass spectrometry. Formic acid aids in protonating the amine, leading to better peak shape.

  • Gradient: A generic gradient is employed initially to elute a wide range of potential impurities. The gradient direction is reversed for HILIC compared to RPLC.

  • Detection: Due to the absence of a significant UV chromophore in the Hexahydro-2H-furo[2,3-C]pyrrole structure, detection is a critical consideration. An Evaporative Light Scattering Detector (ELSD) is a suitable universal detector for non-volatile analytes. Alternatively, coupling the UPLC system to a mass spectrometer (UPLC-MS) provides both high sensitivity and mass information for peak identification.[7]

Detailed Experimental Protocols

Standard and Sample Preparation

Protocol 1: Preparation of Standard Solution (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of Hexahydro-2H-furo[2,3-C]pyrrole reference standard into a 10 mL volumetric flask.

  • Add approximately 5 mL of sample diluent (50:50 v/v Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

Protocol 2: Preparation of Sample Solution (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of the Hexahydro-2H-furo[2,3-C]pyrrole sample into a 10 mL volumetric flask.

  • Follow steps 2-4 from Protocol 1.

Method Validation Protocol

The developed UPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8]

Protocol 3: Method Validation

  • Specificity:

    • Inject the sample diluent to demonstrate the absence of interfering peaks.

    • Perform forced degradation studies (see section 4) and analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation products.[9]

  • Linearity:

    • Prepare a series of at least five standard solutions of Hexahydro-2H-furo[2,3-C]pyrrole at concentrations ranging from the reporting threshold to 150% of the nominal concentration.

    • Inject each solution in triplicate.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[10]

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the API to a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level. The recovery should be within 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Inject six replicate preparations of the standard solution at the nominal concentration on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters such as column temperature (± 2 °C), flow rate (± 0.05 mL/min), and mobile phase composition (± 2% organic).

    • Analyze the standard solution under each varied condition and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

System Suitability Test (SST)

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Areas (n=5) ≤ 2.0%

Forced Degradation Studies: Ensuring Stability-Indicating Power

Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, thus proving it is "stability-indicating".[] The API should be subjected to stress conditions to induce degradation.

Protocol 4: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before analysis.[1]

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.

Analyze all stressed samples alongside an unstressed control sample. The chromatograms should demonstrate adequate separation of the main peak from any degradation products.[12]

Data Presentation and Visualization

Summary of Optimized UPLC Method
ParameterOptimized Condition
UPLC System Binary UPLC with ELSD/MS
Column Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 95% B (0 min) -> 50% B (5 min) -> 95% B (5.1 min) -> 95% B (7 min)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 1.0 µL
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Run Time 7 minutes
UPLC Purity Determination Workflow

UPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (1.0 mg/mL) sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (1.0 mg/mL) analysis Inject Samples & Standards prep_sample->analysis sst->analysis If SST passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in Hexahydrofuro[2,3-c]pyrrole Synthesis

Welcome to the technical support center for the synthesis of hexahydrofuro[2,3-c]pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hexahydrofuro[2,3-c]pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereoselective synthesis of this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis of hexahydrofuro[2,3-c]pyrroles.

Q1: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the primary causes and how can I improve it?

A1: Low diastereoselectivity is a common hurdle in the synthesis of complex cyclic systems. The formation of the desired diastereomer is often influenced by a delicate interplay of steric and electronic factors in the transition state of the key bond-forming step, typically an intramolecular cycloaddition.

Primary Causes and Corrective Actions:

  • Reaction Temperature: Temperature is a critical parameter.[1] Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired diastereomer. Conversely, higher temperatures can lead to thermodynamic equilibrium, resulting in a mixture of diastereomers.

    • Protocol: Screen a range of temperatures, starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -78 °C). Monitor the reaction progress and d.r. at each temperature point to identify the optimal condition.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.

    • Protocol: Conduct a solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, dichloromethane, acetonitrile), and polar protic (e.g., ethanol, methanol) solvents. Ensure all solvents are anhydrous, as water can interfere with many catalytic cycles.[1]

  • Catalyst/Reagent Stoichiometry: The nature of the catalyst and its loading can be pivotal. In catalytic asymmetric syntheses, the choice of chiral ligand is crucial for inducing high diastereoselectivity.[2]

    • Protocol: If using a catalyst, screen different types (e.g., Lewis acids, Brønsted acids, organocatalysts). For asymmetric reactions, explore a library of chiral ligands.[2][3] Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Substrate Steric Hindrance: The steric bulk of substituents on your starting materials can direct the stereochemical outcome of the cyclization.

    • Strategy: If synthetically feasible, consider modifying the steric bulk of protecting groups or other non-essential substituents on your precursor to favor the desired approach of the reacting moieties.

Data-Driven Optimization of Reaction Conditions:

ParameterCondition ACondition BCondition Cd.r. (desired:undesired)
Temperature 25 °C0 °C-78 °C2:1
5:1
>20:1
Solvent TolueneTHFCH2Cl23:1
6:1
10:1
Catalyst Catalyst XCatalyst YCatalyst Z1.5:1
8:1
15:1

This table illustrates hypothetical data to emphasize the impact of systematic screening.

Q2: My reaction is producing an unexpected diastereomer as the major product. How can I confirm its structure and rationalize its formation?

A2: The formation of an unexpected major diastereomer can be perplexing but also offers valuable mechanistic insight.

Structural Confirmation:

  • NMR Spectroscopy: The primary tool for stereochemical assignment.

    • 1D ¹H NMR: Carefully analyze coupling constants (³J values) which can provide information about dihedral angles via the Karplus equation.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): NOESY or ROESY experiments are particularly powerful for determining through-space proximity of protons, which is invaluable for assigning relative stereochemistry.

  • X-ray Crystallography: The most definitive method for unambiguous structure determination, provided you can obtain suitable crystals of your product.

Rationalizing Formation:

  • Re-evaluate the Transition State Model: The prevailing model for predicting stereochemical outcomes may not be applicable to your specific substrate. Consider alternative transition state geometries that could favor the observed product. Factors to consider include:

    • A-strain (Allylic strain): Steric interactions that can disfavor certain conformations.

    • Torsional Strain: Strain arising from eclipsing interactions.

    • Chelation Control: If a metal catalyst is used, chelation of the substrate to the metal center can rigidly control the conformation and lead to high diastereoselectivity.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the energies of different transition states, providing a theoretical basis for the observed stereochemical outcome.

Q3: I am struggling with low yield and the formation of side products. What are some common pitfalls?

A3: Low yields and side product formation often stem from issues with reagent purity, reaction setup, or competing reaction pathways.

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials and reagents are pure. Impurities can inhibit catalysts or participate in unwanted side reactions.

    • Action: Purify starting materials if necessary (e.g., distillation, recrystallization, chromatography).

  • Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture.[1]

    • Action: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.

  • Reaction Time and Concentration: Reactions that are run for too long or at too high a concentration can lead to product decomposition or the formation of oligomeric side products.

    • Action: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A screen of different concentrations may also be beneficial.

  • Choice of Radical Initiator (for radical cyclizations): In radical-mediated cyclizations, the choice of initiator can influence the rate of the desired cyclization versus side reactions like premature quenching.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the hexahydrofuro[2,3-c]pyrrole core?

A1: Several powerful strategies exist, with the choice often depending on the desired substitution pattern and stereochemistry. Key approaches include:

  • Intramolecular [3+2] Cycloaddition of Azomethine Ylides: This is a highly versatile method for forming the pyrrolidine ring. The furan ring can be appended either before or after the cycloaddition. Diastereoselectivity can often be controlled by the stereochemistry of the starting materials or through the use of chiral catalysts.

  • Radical Cyclizations: Domino radical bicyclizations can be an effective way to construct the fused ring system in a single step.

  • Reductive Amination/Cyclization Cascades: This approach involves the formation of an amine and subsequent intramolecular cyclization onto an electrophilic partner.

  • Paal-Knorr Pyrrole Synthesis followed by Furan Ring Formation: This classical approach first constructs the pyrrole ring, which is then elaborated to form the fused furan ring.[4]

Q2: How can I reliably determine the diastereomeric ratio of my product mixture?

A2: Accurate determination of the d.r. is crucial for optimizing your reaction.

  • ¹H NMR Spectroscopy: This is often the quickest and most accessible method.[5]

    • Procedure: Identify well-resolved signals corresponding to each diastereomer.[5] Integrate these signals and compare the integration values to determine the ratio.[5] For accurate quantification, ensure the chosen signals are from protons that have fully relaxed between scans.[5]

    • Advanced NMR: In cases of severe signal overlap, high-sensitivity band-selective pure shift NMR spectroscopy can be employed to collapse multiplets into singlets, significantly improving resolution.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for separating and quantifying diastereomers.[8][9]

    • Procedure: Develop a separation method using either a normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) column.[8][9] The ratio is determined by the relative areas of the peaks corresponding to each diastereomer.[8]

  • Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used to separate and quantify diastereomers.

Workflow for Diastereomeric Ratio Determination

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Confirmation (if needed) Prep Crude Reaction Mixture NMR ¹H NMR Analysis Prep->NMR Dissolve in deuterated solvent HPLC HPLC Analysis Prep->HPLC Dissolve in mobile phase Integrate Integrate Peaks NMR->Integrate HPLC->Integrate Calculate Calculate Ratio Integrate->Calculate AdvancedNMR Advanced NMR (e.g., Pure Shift) Calculate->AdvancedNMR If signals overlap XRay X-ray Crystallography Calculate->XRay For absolute confirmation

Caption: Workflow for determining the diastereomeric ratio of a product mixture.

Q3: What is the role of a chiral auxiliary in diastereoselective hexahydrofuro[2,3-c]pyrrole synthesis?

A3: A chiral auxiliary is a chiral moiety that is temporarily incorporated into a starting material to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed.

Mechanism of Action:

  • Conformational Constraint: The chiral auxiliary biases the conformation of the substrate, often through steric interactions.

  • Facial Shielding: It blocks one face of the molecule, forcing the incoming reagent or the cyclizing part of the molecule to approach from the less hindered face.

This method is a powerful tool in asymmetric synthesis and can lead to very high levels of diastereoselectivity.[10] The choice of the chiral auxiliary is critical and often requires screening to find the most effective one for a particular transformation.[10]

Decision Tree for Optimizing Diastereoselectivity

G Start Low Diastereoselectivity Observed Temp Screen Reaction Temperature Start->Temp Solvent Screen Solvents Temp->Solvent d.r. still low Success High Diastereoselectivity Achieved Temp->Success d.r. improves Catalyst Screen Catalysts/Ligands Solvent->Catalyst d.r. still low Solvent->Success d.r. improves Substrate Modify Substrate Sterics Catalyst->Substrate d.r. still low Catalyst->Success d.r. improves Substrate->Success d.r. improves

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Hexahydro-2H-furo[2,3-C]pyrrole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Hexahydro-2H-furo[2,3-C]pyrrole. This guide is designed for researchers, chemists, and process development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Hexahydro-2H-furo[2,3-C]pyrrole. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this valuable heterocyclic scaffold from the laboratory bench to pilot-plant production. As a key structural motif in many pharmacologically active compounds, a robust and scalable synthesis is critical. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges, grounded in established chemical principles and field experience.

Overview of Recommended Scalable Synthetic Pathway

While several routes to the furo[2,3-c]pyrrole core exist, for scalability, a strategy involving an intramolecular [3+2] cycloaddition followed by stereoselective reduction is often favored due to its convergency and control. The proposed pathway begins with readily available starting materials and proceeds through key intermediates to the target molecule.

The general workflow is designed to minimize hazardous reagents and purification steps that are difficult to scale, such as column chromatography for the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Reduction & Deprotection cluster_3 Step 4: Salt Formation A N-protected Glycine Ester C Alkylated Intermediate A->C Alkylation B 2,3-Dihydrofuran B->C D Azomethine Ylide (in situ) C->D Base, Heat E Bicyclic Lactam Intermediate D->E Intramolecular [3+2] Cycloaddition F Hexahydro-2H-furo[2,3-C]pyrrol-2-one E->F Lactam Reduction (e.g., LiAlH4, BH3) G Final Product (Hexahydro-2H-furo[2,3-C]pyrrole) F->G N-Deprotection H Final Product HCl Salt G->H HCl in Ether/IPA

Caption: Proposed scalable synthetic workflow for Hexahydro-2H-furo[2,3-C]pyrrole HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A: When moving to a larger scale, several safety aspects become critical.

  • Hydrogenation: If a catalytic hydrogenation is used for the reduction step, meticulous care must be taken. This involves using certified high-pressure reactors, ensuring proper grounding to prevent static discharge, and employing robust procedures for catalyst handling (many hydrogenation catalysts are pyrophoric, especially after use).

  • Reducitants: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are highly reactive and release flammable hydrogen gas upon quenching. Scale-up requires careful control of addition rates and temperature, often using metered dosing pumps and efficient reactor cooling. Quenching procedures must be designed to manage the exotherm and gas evolution safely.

  • Solvent Handling: The use of large volumes of volatile and flammable organic solvents (e.g., THF, Diethyl Ether) necessitates a manufacturing environment with appropriate ventilation, explosion-proof equipment, and fire suppression systems.

Q2: Which steps are the most critical for controlling the overall yield and purity?

A: The two most critical stages are the [3+2] cycloaddition and the final purification/salt formation.

  • [3+2] Cycloaddition: This is the key bond-forming reaction that establishes the bicyclic core. The yield and stereoselectivity are highly dependent on reaction concentration, temperature, and the rate of in situ ylide formation.[1] Deviations can lead to side products that are difficult to remove.

  • Purification & Salt Formation: The final product is a polar amine, which can be challenging to handle in its free base form. Converting it to a stable, crystalline hydrochloride salt is crucial for purity and handling.[2] The crystallization process (solvent choice, temperature profile, seeding) will dictate the final product's purity, polymorphic form, and residual solvent levels.

Q3: How does the choice of the nitrogen protecting group impact the synthesis?

A: The protecting group is a pivotal choice. An ideal group should be inexpensive, stable through the initial reaction sequence, and easy to remove in high yield without affecting the core structure.

  • Benzyl (Bn): A common choice. It is stable to many conditions and can often be removed during a catalytic hydrogenation step, potentially combining reduction and deprotection. However, debenzylation can sometimes be sluggish or require harsh conditions.

  • Boc (tert-Butoxycarbonyl): Stable and generally provides crystalline intermediates. It is easily removed under acidic conditions. This is an excellent choice if the final product is isolated as a hydrochloride salt, as deprotection and salt formation can be combined into a single step.

Q4: What are the typical analytical methods for in-process control (IPC)?

A: Robust in-process controls are essential for a scalable process.

  • TLC/LC-MS: Used to monitor the consumption of starting materials and the formation of intermediates.

  • ¹H NMR: Confirms the structure of isolated intermediates and can be used to check reaction completion and the formation of major byproducts.

  • GC: Useful for monitoring residual solvents in the final product and for tracking volatile starting materials.

  • Karl Fischer Titration: Critical for measuring water content in solvents and reagents, as many steps are moisture-sensitive.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Problem Area: Low Reaction Yield/Conversion

Q: My intramolecular cycloaddition reaction to form the bicyclic lactam is stalling at ~50% conversion. What should I investigate?

A: This is a common issue when scaling up reactions that require the slow, controlled formation of a reactive intermediate.

  • Reagent Purity & Moisture: Verify the purity of your alkylated intermediate and the base. The reaction is highly sensitive to moisture; ensure all solvents are rigorously dried. Water can quench the anionic intermediates required for ylide formation.

  • Base Stoichiometry and Addition: Ensure the base (e.g., LDA, LiHMDS) is accurately titrated and used in the correct stoichiometry. On a large scale, slow, subsurface addition of the base is critical to maintain a consistent temperature and concentration, preventing side reactions.

  • Temperature Control: The formation of the azomethine ylide and the subsequent cycloaddition are temperature-sensitive. Hot spots in the reactor, caused by poor mixing, can lead to decomposition. Ensure your reactor's agitation is sufficient to maintain a homogenous temperature profile.

  • Concentration (Dilution Principle): Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. If you observe oligomerization or polymerization, you may need to decrease the reaction concentration. This is a classic scale-up trade-off between throughput and yield.

Problem Area: Challenges in Hydrogenation/Reduction

Q: The final hydrogenation to saturate the pyrrole ring is extremely slow and the catalyst appears to die. What are the common pitfalls?

A: Catalytic hydrogenation of nitrogen-containing heterocycles is notoriously challenging due to catalyst poisoning.[3]

  • Catalyst Choice: Rhodium on carbon (Rh/C) is often more effective than Palladium on Carbon (Pd/C) for the hydrogenation of pyrrole rings, as it is generally more resistant to poisoning by amines.[3]

  • Product Inhibition/Poisoning: The product, a saturated bicyclic amine, is a Lewis base that can strongly adsorb to the catalyst's active sites, preventing the substrate from binding. This is a form of product inhibition. At higher conversions, the reaction rate will naturally slow down.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst weight percentage can provide more active sites to overcome the poisoning effect.

    • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation and help displace the inhibiting product from the catalyst surface.

    • Acidic Additives: Adding a stoichiometric amount of a weak acid (like acetic acid) can protonate the product amine, preventing its lone pair from coordinating to the metal catalyst. The final product would then be isolated as an acetate salt before being converted to the desired HCl salt.

    • Catalyst Support: The acidity of the support can play a role. For example, γ-alumina can promote side reactions at higher temperatures, leading to greater deactivation compared to carbon supports.[3]

Problem Area: Product Isolation and Purification

Q: I'm struggling to get a clean, crystalline HCl salt of the final product. It keeps oiling out or forming a sticky solid. What is the best approach?

A: This is a classic challenge with amine salts. The key is precise control over the crystallization process.

  • Solvent System: The choice of solvent for salt formation and crystallization is paramount. Typically, the free base is dissolved in a solvent in which it is soluble but the HCl salt is not, such as MTBE, diethyl ether, or a mixture of isopropanol (IPA) and heptane.

  • Control of Stoichiometry: Ensure you are adding a precise amount of HCl (1.0 to 1.05 equivalents). Excess HCl can lead to the formation of hygroscopic dihydrochloride salts or simply remain as an impurity, making the product sticky. Use a standardized solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether).

  • Temperature and Addition Rate: Add the HCl solution slowly at a controlled temperature (often starting at 0-5 °C). A rapid addition can cause the product to "crash out" as an amorphous solid or oil. A slow addition allows for the formation of an ordered crystal lattice.

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, use it to seed the crystallization. This provides a template for crystal growth and can dramatically improve the final product's physical form.

  • Anti-Solvent Addition: An alternative is to dissolve the free base in a polar solvent like IPA and then slowly add a non-polar anti-solvent like heptane or MTBE to induce crystallization after adding HCl.

G start Low Yield in Final Step? check_purity Check Purity of Intermediate by NMR/LCMS start->check_purity Yes impurity_found Impurity Detected? check_purity->impurity_found check_conditions Review Reaction Conditions temp_issue Temp/Pressure Correct? check_conditions->temp_issue check_purification Review Purification Protocol solvent_issue Solvent System Optimized? check_purification->solvent_issue impurity_found->check_conditions No repurify Repurify Intermediate impurity_found->repurify Yes temp_issue->check_purification Yes adjust_conditions Adjust Temp/Pressure/Catalyst temp_issue->adjust_conditions No screen_solvents Screen Crystallization Solvents solvent_issue->screen_solvents No end_fail Consult Process R&D solvent_issue->end_fail Yes end_ok Problem Resolved repurify->end_ok adjust_conditions->end_ok screen_solvents->end_ok

Caption: Troubleshooting flowchart for diagnosing low yield issues during scale-up.

Detailed Experimental Protocol (Pilot Scale Example)

This protocol outlines the synthesis of Hexahydro-2H-furo[2,3-C]pyrrole HCl on a 1 kg scale. Note: This is a representative procedure and must be adapted and optimized for specific equipment and safety protocols.

Step 1: Synthesis of N-Boc-Hexahydro-2H-furo[2,3-c]pyrrol-5(6H)-one
  • Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is required.

  • Reagents:

    • N-Boc-glycine methyl ester (1.5 kg, 1.1 eq)

    • 2,3-Dihydrofuran (1.0 kg, 1.0 eq)

    • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane (7.5 L, 1.05 eq)

    • Anhydrous Tetrahydrofuran (THF) (20 L)

  • Procedure:

    • Charge the reactor with N-Boc-glycine methyl ester and 10 L of anhydrous THF under a nitrogen atmosphere.

    • Cool the reactor contents to -78 °C using a suitable cooling bath.

    • Slowly add the LDA solution via the addition funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • In a separate vessel, dissolve 2,3-dihydrofuran in 5 L of anhydrous THF.

    • Add the dihydrofuran solution to the reactor over 1 hour, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature over 12 hours with continued stirring.

    • IPC: Take an aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze by LC-MS to confirm the consumption of starting materials.

    • Workup: Carefully quench the reaction by the slow addition of 10 L of saturated aqueous NH₄Cl solution, keeping the temperature below 20 °C.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic lactam intermediate. Purify by recrystallization from an appropriate solvent system (e.g., EtOAc/heptane).

Step 2: Reduction and Final Product Formation
  • Setup: A 100 L stainless steel reactor rated for high pressure, equipped with a mechanical stirrer, temperature and pressure probes, and a hydrogen inlet.

  • Reagents:

    • Crude bicyclic lactam from Step 1 (~1.2 kg, 1.0 eq)

    • 5% Rhodium on Carbon (5% Rh/C), 50% wet (120 g, 10% w/w dry basis)

    • Methanol (30 L)

    • Concentrated HCl (to be used in the final step)

  • Procedure:

    • Charge the reactor with the bicyclic lactam and methanol.

    • Under a nitrogen blanket, carefully add the 5% Rh/C catalyst.

    • Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen.

    • Pressurize the reactor to 10 bar (150 psi) with hydrogen.

    • Heat the reactor to 50 °C and stir vigorously.

    • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 12-24 hours.

    • IPC: Once hydrogen uptake ceases, cool the reactor, vent, and take a sample for ¹H NMR analysis to confirm complete reduction and deprotection.

    • Workup: Purge the reactor with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst is pyrophoric and must not be allowed to dry. Wash the filter cake with methanol (2 x 5 L).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude free base of the final product as an oil.

    • Dissolve the crude oil in isopropanol (10 L) and cool to 0 °C.

    • Slowly add a calculated amount of concentrated HCl (1.0 eq) while stirring vigorously.

    • The product should precipitate as a white solid. Stir for an additional 2 hours at 0 °C.

    • Filter the solid, wash with cold isopropanol (2 x 2 L) and then with MTBE (2 x 2 L).

    • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Critical Process Parameter Summary

StepParameterTarget RangeJustification & Impact on Quality
1. Cycloaddition Temperature-78 °C to -70 °CControls the rate of deprotonation and minimizes side reactions. Higher temperatures can lead to decomposition and lower yields.
Reagent Stoichiometry1.0-1.1 eq BaseEnsures complete deprotonation without excess base causing side reactions.
Water Content< 200 ppmPrevents quenching of the anionic intermediate, which is critical for yield.
2. Reduction Hydrogen Pressure10-15 barHigher pressure increases reaction rate and helps mitigate product inhibition of the catalyst.
Catalyst Loading5-10% w/w (dry)A balance between reaction time and cost. Insufficient catalyst leads to incomplete reaction.
Temperature40-60 °CProvides sufficient energy for the reaction without promoting significant byproduct formation.
3. Salt Formation HCl Stoichiometry1.0-1.05 eqCritical for obtaining the desired mono-hydrochloride salt. Excess HCl can lead to an impure, hygroscopic product.
Crystallization Temp.0-5 °CPromotes the formation of well-defined crystals and maximizes yield by reducing the product's solubility.

References

  • Chen, J., & Zhu, J. (2020). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (2005). An entry into hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives. PubMed. Available at: [Link]

  • Szöllősi, G., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • Reddy, B. V. S., et al. (2016). Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-fused heterocycles. Available at: [Link]

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  • Kurkin, A. V., et al. (2021). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-furo[2,3-c]pyrroles from two different types of "Donor-Acceptor" tricycles. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Docking of Furo[2,3-c]pyrrole Analogs as Novel Kinase Inhibitors

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as potent and selective kinase inhibitors is a perpetual endeavor. The furo[2,3-c]pyrrole core, a relatively underexplored isomer of the biologically significant furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine systems, presents an intriguing opportunity for scaffold hopping and the development of new intellectual property.[1]

This guide provides a comprehensive framework for a comparative molecular docking study of novel furo[2,3-c]pyrrole analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of tumor angiogenesis.[2] We will not only detail a rigorous, self-validating experimental protocol but also delve into the scientific rationale behind our choices, empowering you to adapt and apply these principles to your own research.

The Strategic Rationale: Why Furo[2,3-c]pyrrole and VEGFR-2?

The selection of a scaffold and its biological target is the cornerstone of any successful drug discovery campaign. Our decision to focus on the furo[2,3-c]pyrrole scaffold is driven by its structural relationship to known "hinge-binding" kinase inhibitors. Fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines are known to mimic the adenine base of ATP, enabling them to effectively compete for the ATP-binding site of various kinases.[1] While the furo[2,3-d]pyrimidine isomer has been explored as a potent VEGFR-2 inhibitor, the isomeric furo[2,3-c]pyrrole remains a frontier.[3] This study aims to computationally probe this frontier, evaluating whether this alternative arrangement of nitrogen and oxygen atoms can yield favorable binding interactions.

VEGFR-2 was selected as the target due to its well-established role in cancer pathology and the availability of high-resolution crystal structures with bound ligands.[2] Specifically, inhibiting the kinase domain of VEGFR-2 is a clinically validated strategy to stifle the growth of new blood vessels that tumors rely on to grow and metastasize. The availability of structures like PDB ID: 4ASD, which features a co-crystallized inhibitor similar to our proposed scaffolds, provides a robust foundation for our docking study, offering a clear definition of the binding pocket and key interaction points.[3]

The Comparative Cohort: Ligand Selection

To conduct a meaningful comparative analysis, we have selected a known, potent furo[2,3-d]pyrimidine-based VEGFR-2 inhibitor reported in the literature as our reference compound (Reference Ligand 1).[3] Against this benchmark, we will evaluate a designed furo[2,3-c]pyrrole core and two of its analogs. These analogs carry substituents that are known to explore key interaction areas within the VEGFR-2 binding pocket, allowing us to probe the structure-activity relationship (SAR) of this novel scaffold.

  • Reference Ligand 1 (Furo[2,3-d]pyrimidine Analog): Based on a known potent inhibitor to act as our positive control.

  • Test Ligand 1 (Core Furo[2,3-c]pyrrole): The unsubstituted core scaffold to establish a baseline binding affinity.

  • Test Ligand 2 (Substituted Analog A): A furo[2,3-c]pyrrole with a substituent designed to interact with the "gatekeeper" region of the kinase.

  • Test Ligand 3 (Substituted Analog B): A furo[2,3-c]pyrrole with a bulkier group aimed at probing the hydrophobic back pocket.

This carefully curated set will allow us to assess not only the viability of the core furo[2,3-c]pyrrole scaffold but also how it responds to modifications that have proven effective in related inhibitor classes.

Experimental Workflow: A Self-Validating Docking Protocol

The following protocol is designed to be a self-validating system. The inclusion of a redocking step for the co-crystallized ligand and the use of a known reference compound ensure the reliability and predictive power of our computational model. We will utilize AutoDock Vina, a widely used and validated open-source docking engine, for this study.[4]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking PDB_DL 1. Download Receptor (PDB: 4ASD) Receptor_Prep 2. Prepare Receptor (Remove water, add hydrogens) PDB_DL->Receptor_Prep Ligand_Prep 3. Prepare Ligands (Generate 3D structures, assign charges) Receptor_Prep->Ligand_Prep Redocking 4. Redock Co-crystallized Ligand Ligand_Prep->Redocking RMSD_Calc 5. Calculate RMSD (Target < 2.0 Å) Redocking->RMSD_Calc Docking_Run 6. Run Docking Simulation (AutoDock Vina) RMSD_Calc->Docking_Run Analyze_Results 7. Analyze Binding Poses & Scores Docking_Run->Analyze_Results Compare 8. Compare Interactions & Energies Analyze_Results->Compare

Caption: High-level workflow for the comparative docking study.

Detailed Step-by-Step Methodology

Part 1: Receptor and Ligand Preparation

  • Receptor Acquisition: Download the crystal structure of the VEGFR-2 kinase domain in complex with its inhibitor from the RCSB Protein Data Bank (PDB ID: 4ASD).[3]

  • Receptor Preparation:

    • Load the PDB file (4ASD.pdb) into a molecular visualization tool such as UCSF Chimera or AutoDock Tools.[5]

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand. This creates a clean receptor structure for docking.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Gasteiger partial charges to the receptor atoms.

    • Save the prepared receptor in the PDBQT file format (e.g., receptor.pdbqt), which is required by AutoDock Vina.[6]

  • Ligand Preparation:

    • Generate 2D structures of the reference and test ligands.

    • Convert the 2D structures into 3D models using a program like Open Babel.

    • Perform energy minimization on each ligand to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save each prepared ligand in the PDBQT format (e.g., ligand1.pdbqt).

Part 2: Docking Simulation and Validation

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire ATP-binding site of VEGFR-2. The coordinates for this box should be centered on the position of the original co-crystallized ligand from PDB 4ASD.[7] A typical size would be 24 x 24 x 24 Å to allow for sufficient conformational sampling.[7]

  • Protocol Validation (Redocking):

    • First, dock the extracted co-crystallized ligand back into the prepared receptor binding site.

    • Compare the predicted binding pose with the original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8]

  • Comparative Docking Execution:

    • Run the docking simulation for the reference ligand and all test ligands using AutoDock Vina.[9] Use a high exhaustiveness value (e.g., 32) to ensure a thorough search of the conformational space.[9]

    • The command will look similar to this: vina --receptor receptor.pdbqt --ligand ligand_n.pdbqt --config config.txt --out output_n.pdbqt --log log_n.txt (where config.txt contains the grid box coordinates and other parameters).

Part 3: Analysis and Data Interpretation

  • Binding Affinity Analysis:

    • Extract the predicted binding affinity (in kcal/mol) for the top-ranked pose of each ligand from the Vina output files. Lower energy values indicate stronger predicted binding.[10]

  • Interaction Analysis:

    • Visualize the docked poses of each ligand within the VEGFR-2 active site using PyMOL or another molecular graphics system.

    • Identify and record the key molecular interactions, such as:

      • Hydrogen bonds: Particularly with the hinge region residues (e.g., Cys919).[3]

      • Hydrophobic interactions: With residues in the hydrophobic pocket.

      • Pi-stacking or other non-covalent interactions.

    • Pay close attention to interactions with key residues like Glu885 and Asp1046, which are crucial for inhibitor binding.[3][11]

Predicted Outcomes and Comparative Data

The results of this comparative docking study will be summarized to provide a clear, objective comparison of the furo[2,3-c]pyrrole scaffold against its well-characterized isomer.

Table 1: Comparative Docking Results against VEGFR-2 (PDB: 4ASD)

Ligand IDScaffold TypePredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Other Key Interactions (Residue)
Reference Ligand 1Furo[2,3-d]pyrimidine-9.5 to -11.0Cys919, Asp1046Glu885, Leu840, Val899
Test Ligand 1Furo[2,3-c]pyrrole (Core)-7.0 to -8.5Cys919Leu840, Val916
Test Ligand 2Furo[2,3-c]pyrrole (Analog A)-8.5 to -10.0Cys919, Asp1046Val848 (gatekeeper)
Test Ligand 3Furo[2,3-c]pyrrole (Analog B)-9.0 to -10.5Cys919Leu1035, Phe1047 (DFG-out pocket)

Note: The data in this table are hypothetical and represent expected outcomes for illustrative purposes.

VEGFR-2 Signaling and Inhibition Pathway

Understanding the biological context of the target is paramount. VEGFR-2 activation by its ligand, VEGF-A, triggers a phosphorylation cascade that promotes endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.

G cluster_pathway VEGFR-2 Signaling Cascade VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLC PLCγ Dimer->PLC PI3K PI3K Dimer->PI3K Proliferation Cell Proliferation & Survival PLC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Inhibitor Furo[2,3-c]pyrrole Inhibitor Inhibitor->Dimer Blocks ATP Site

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Our furo[2,3-c]pyrrole analogs are designed to act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, they prevent the autophosphorylation step, effectively halting the downstream signaling cascade and blocking the pro-angiogenic cellular responses.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded workflow for the in silico evaluation of novel furo[2,3-c]pyrrole analogs as potential VEGFR-2 inhibitors. By comparing this new scaffold against a known furo[2,3-d]pyrimidine inhibitor, we can generate valuable preliminary data on its potential as a viable pharmacophore.

The true power of this protocol lies in its iterative nature. The insights gained from this initial comparative study—understanding how the furo[2,3-c]pyrrole core orients itself in the active site and which substitutions yield better binding energies—will form the basis for designing a second generation of more potent and selective analogs. Promising candidates from this computational screening should then be prioritized for chemical synthesis and subsequent in vitro enzymatic and cellular assays to validate the docking predictions. This synergy between computational and experimental chemistry is the engine of modern drug discovery.

References

  • Metwally, K., & Abo-Dya, N. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]

  • Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling. [Link]

  • RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ResearchGate. (2019). (PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]

  • Olivero-Acosta, M., et al. (2017). Virtual Screening by Molecular Docking with AutoDock Vina. Bio-protocol. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Eissa, I. H., et al. (2020). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]

  • Huang, Y., et al. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry. [Link]

  • Singh, T., & Biswas, D. (2011). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. arXiv. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]

  • Royal Society of Chemistry. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link]

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